ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate
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Overview
Description
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This compound is characterized by a fused bicyclic system, combining a pyrazole ring with an azepine ring, which contributes to its distinct chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate typically involves the following steps:
Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.
Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.
Reduction: Selective reduction of the lactam is accomplished using borane.
Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.
Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction of the lactam to amine.
Substitution: N-arylation reactions using boronic acids or aryl iodides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Borane or lithium aluminum hydride.
Substitution: Copper (II) acetate and methanol for Chan-Lam couplings.
Major Products
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of N-arylated derivatives.
Scientific Research Applications
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate has several scientific research applications:
Chemistry: Used as a scaffold in drug design and medicinal chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of complex organic molecules and as a building block in chemical libraries.
Mechanism of Action
The mechanism of action of ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fused bicyclic structure allows it to bind to enzyme active sites, potentially inhibiting their activity. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may interact with kinases and other regulatory proteins .
Comparison with Similar Compounds
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate can be compared with other similar compounds, such as:
1,5,6,7-tetrahydro-4H-indol-4-one: Another heterocyclic compound with a fused bicyclic system.
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
5,6,7,8-tetrahydro-1-naphthol: Shares a similar tetrahydro structure.
These compounds highlight the uniqueness of this compound in terms of its specific ring fusion and potential biological activities.
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)10-8-9-6-4-3-5-7-13(9)12-10/h8H,2-7H2,1H3 |
InChI Key |
YHONYZHGXMXXKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2CCCCCC2=C1 |
Origin of Product |
United States |
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